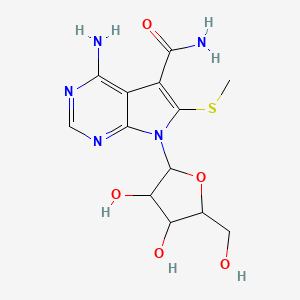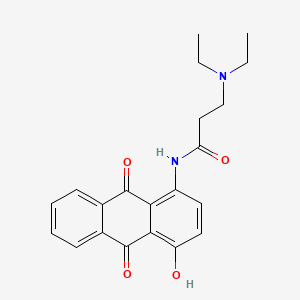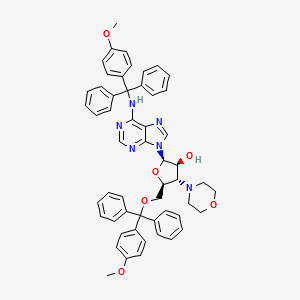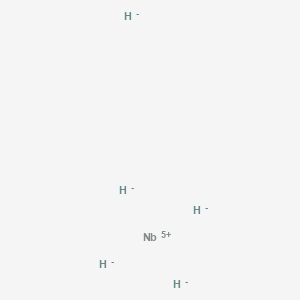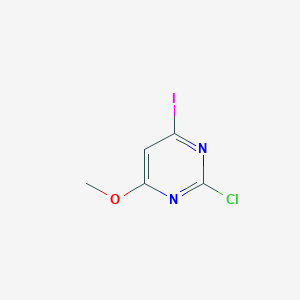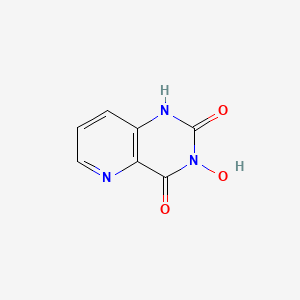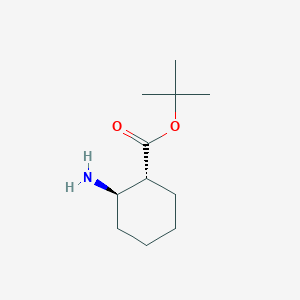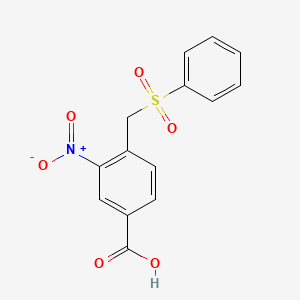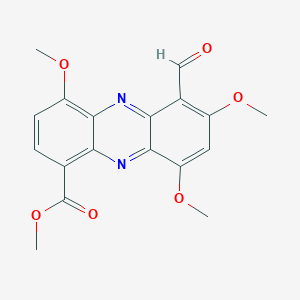
1-Tetradecylpyridin-1-ium;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1-Tetradecylpyridin-1-ium;hydrochloride can be synthesized through the reaction of 1-bromotetradecane with pyridine. The reaction typically involves heating the reactants under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile. The product is then purified through recrystallization or other suitable methods .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1-Tetradecylpyridin-1-ium;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Complex Formation: It can form complexes with various metal ions, which can be utilized in different applications.
Common reagents used in these reactions include strong nucleophiles like hydroxide ions, and the reactions are typically carried out under mild to moderate conditions. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Tetradecylpyridin-1-ium;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Its antimicrobial properties make it useful in biological studies, particularly in inhibiting the growth of bacteria and fungi.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent in medical formulations.
Wirkmechanismus
The antimicrobial activity of 1-Tetradecylpyridin-1-ium;hydrochloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of bacteria, fungi, and viruses .
Vergleich Mit ähnlichen Verbindungen
1-Tetradecylpyridin-1-ium;hydrochloride can be compared with other quaternary ammonium compounds, such as:
Cetylpyridinium chloride: Similar in structure but with a longer alkyl chain, making it more hydrophobic and potentially more effective as a surfactant.
Benzalkonium chloride: Widely used as a disinfectant and preservative, with a broader spectrum of antimicrobial activity.
Dodecylpyridinium chloride: Similar in structure but with a shorter alkyl chain, affecting its solubility and surfactant properties.
Each of these compounds has unique properties that make them suitable for specific applications, and the choice of compound depends on the desired characteristics and performance in a given application .
Eigenschaften
Molekularformel |
C19H35ClN+ |
|---|---|
Molekulargewicht |
312.9 g/mol |
IUPAC-Name |
1-tetradecylpyridin-1-ium;hydrochloride |
InChI |
InChI=1S/C19H34N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;/h13,15-16,18-19H,2-12,14,17H2,1H3;1H/q+1; |
InChI-Schlüssel |
YFVBASFBIJFBAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+]1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]naphtho[2,3-d]furan,1-bromo-](/img/structure/B12812544.png)
